
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azide group (-N3) attached to a benzene ring, which is further substituted with a sulfonyl group and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene typically involves the following steps:
Nitration: The starting material, 1,3-dimethoxybenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Sulfonylation: The amino group is converted to a sulfonyl chloride derivative by reacting with chlorosulfonic acid.
Azidation: Finally, the sulfonyl chloride derivative is treated with sodium azide to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), and mild heating.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., toluene), and moderate temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
科学的研究の応用
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anticancer, and antiviral properties.
Bioconjugation: Utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
作用機序
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene depends on the specific application and the chemical reactions it undergoes. For example:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.
Reduction Reactions: The azide group is reduced to an amine, which can then interact with various biological targets.
類似化合物との比較
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the methoxy groups.
1,3-Dimethoxybenzene: Lacks the azide and sulfonyl groups.
2-Azidobenzene-1-sulfonyl-4-methoxybenzene: Similar structure with one methoxy group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is unique due to the combination of the azide, sulfonyl, and methoxy groups, which confer specific reactivity and potential applications in various fields. The presence of the azide group allows for versatile chemical transformations, while the methoxy groups enhance solubility and stability.
特性
CAS番号 |
61174-52-5 |
|---|---|
分子式 |
C14H13N3O4S |
分子量 |
319.34 g/mol |
IUPAC名 |
2-(2-azidophenyl)sulfonyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13N3O4S/c1-20-11-7-5-8-12(21-2)14(11)22(18,19)13-9-4-3-6-10(13)16-17-15/h3-9H,1-2H3 |
InChIキー |
PROGNTIOLSFGHU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
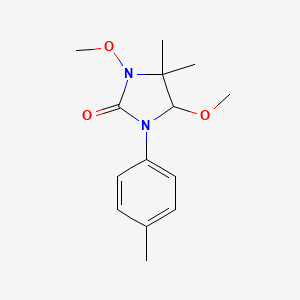

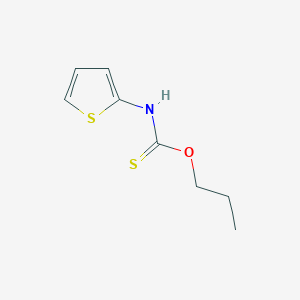
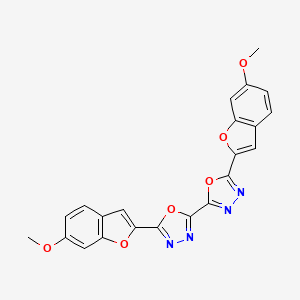
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
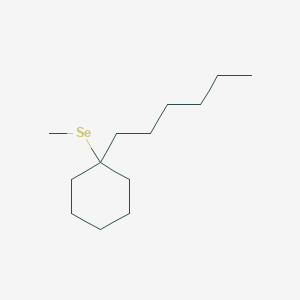
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)

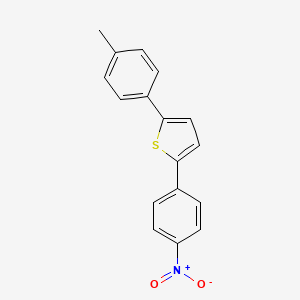
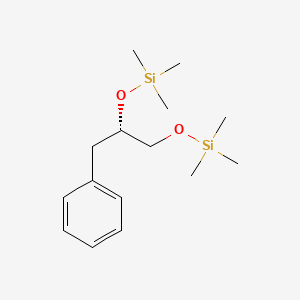
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
